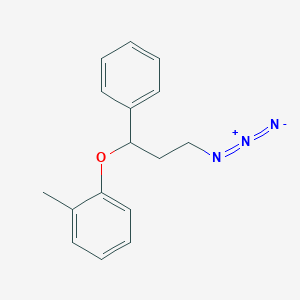
(R)-3-Azido-1-phenyl-1-(2-methylphenoxy)-propane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-3-Azido-1-phenyl-1-(2-methylphenoxy)-propan ist eine organische Verbindung, die eine Azidogruppe, eine Phenylgruppe und eine Methylphenoxygruppe aufweist, die an ein Propan-Rückgrat gebunden sind
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (R)-3-Azido-1-phenyl-1-(2-methylphenoxy)-propan umfasst typischerweise mehrere Schritte, beginnend mit leicht verfügbaren Vorprodukten. Ein gängiges Verfahren umfasst die folgenden Schritte:
Bildung des Propan-Rückgrats: Der erste Schritt beinhaltet die Bildung des Propan-Rückgrats durch eine Grignard-Reaktion oder eine Alkylierungsreaktion.
Einführung der Phenylgruppe: Die Phenylgruppe wird über eine Friedel-Crafts-Alkylierungsreaktion eingeführt.
Anlagerung der Methylphenoxygruppe: Die Methylphenoxygruppe wird durch eine Etherifizierungsreaktion unter Verwendung eines geeigneten Phenolderivats angehängt.
Industrielle Produktionsverfahren
Die industrielle Produktion von (R)-3-Azido-1-phenyl-1-(2-methylphenoxy)-propan kann optimierte Versionen der oben genannten Synthesewege umfassen, mit dem Schwerpunkt auf der Maximierung der Ausbeute und Minimierung der Kosten. Dies kann die Verwendung von kontinuierlichen Strömungsreaktoren, fortschrittlichen Katalysatoren und automatisierten Prozessen umfassen, um eine gleichmäßige Qualität und Skalierbarkeit zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(R)-3-Azido-1-phenyl-1-(2-methylphenoxy)-propan unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Azidogruppe kann oxidiert werden, um Nitro- oder Nitroso-Derivate zu bilden.
Reduktion: Die Azidogruppe kann reduziert werden, um Amine zu bilden.
Substitution: Die Azidogruppe kann an nukleophilen Substitutionsreaktionen teilnehmen, um verschiedene Derivate zu bilden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder katalytische Hydrierung werden häufig verwendet.
Substitution: Natriumazid wird häufig für Azidierungsreaktionen verwendet, während andere Nukleophile für weitere Substitutionsreaktionen verwendet werden können.
Hauptprodukte, die gebildet werden
Oxidation: Nitro- oder Nitroso-Derivate.
Reduktion: Amine.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
(R)-3-Azido-1-phenyl-1-(2-methylphenoxy)-propan hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Studien zu seinem Potenzial als bioorthogonales Reagenz in Markierungs- und Bildgebungsstudien.
Medizin: Untersuchungen zu seinem Potenzial als Vorläufer bei der Synthese von pharmazeutischen Verbindungen.
Industrie: Verwendung bei der Entwicklung neuartiger Materialien und Polymere.
Wirkmechanismus
Der Wirkmechanismus von (R)-3-Azido-1-phenyl-1-(2-methylphenoxy)-propan beinhaltet seine Fähigkeit, Klickchemie-Reaktionen zu durchlaufen, insbesondere die Azid-Alkin-Cycloaddition. Diese Reaktion ist hochspezifisch und effizient, wodurch sie für die Markierung und Verfolgung von Molekülen in biologischen Systemen nützlich ist. Die Azidogruppe kann auch mit verschiedenen molekularen Zielstrukturen interagieren, was zur Bildung stabiler Triazol-Verknüpfungen führt.
Wirkmechanismus
The mechanism of action of ®-3-Azido-1-phenyl-1-(2-methylphenoxy)-propane involves its ability to undergo click chemistry reactions, particularly the azide-alkyne cycloaddition. This reaction is highly specific and efficient, making it useful for labeling and tracking molecules in biological systems. The azido group can also interact with various molecular targets, leading to the formation of stable triazole linkages.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
(R)-2-(4-Chlor-2-methylphenoxy)propionsäure: Ähnlich in der Struktur, aber enthält eine Carboxylgruppe anstelle einer Azidogruppe.
(R)-2-(4-Chlor-2-methylphenoxy)octylpropionat: Enthält eine Octylestergruppe anstelle einer Azidogruppe.
(R)-N-Methyl-3-(2-methylphenoxy)-3-phenylpropylamin: Enthält eine Amingruppe anstelle einer Azidogruppe.
Einzigartigkeit
(R)-3-Azido-1-phenyl-1-(2-methylphenoxy)-propan ist aufgrund des Vorhandenseins der Azidogruppe einzigartig, die eine besondere Reaktivität und ein Potenzial für bioorthogonale Chemieanwendungen verleiht. Dies macht es besonders wertvoll in Bereichen, die spezifische und effiziente Markierungstechniken erfordern.
Eigenschaften
Molekularformel |
C16H17N3O |
|---|---|
Molekulargewicht |
267.33 g/mol |
IUPAC-Name |
1-(3-azido-1-phenylpropoxy)-2-methylbenzene |
InChI |
InChI=1S/C16H17N3O/c1-13-7-5-6-10-15(13)20-16(11-12-18-19-17)14-8-3-2-4-9-14/h2-10,16H,11-12H2,1H3 |
InChI-Schlüssel |
SPJNLNFZPWFKNL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1OC(CCN=[N+]=[N-])C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


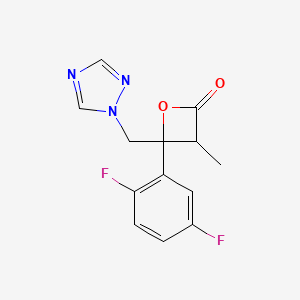
![2-[2-(Benzyloxy)ethoxy]aniline](/img/structure/B12286880.png)

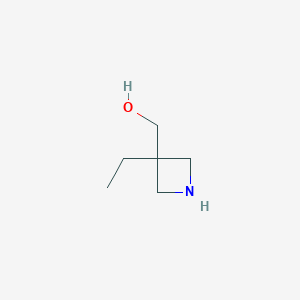

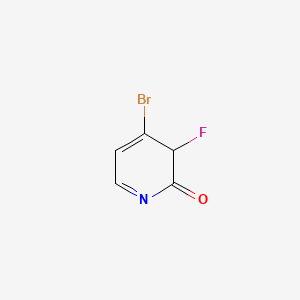
![tert-butyl-[5-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenoxy]-dimethylsilane](/img/structure/B12286920.png)
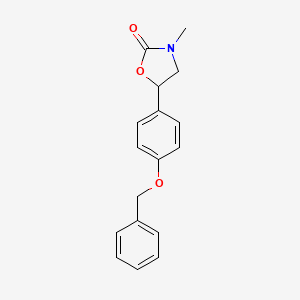

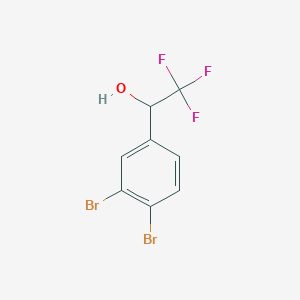
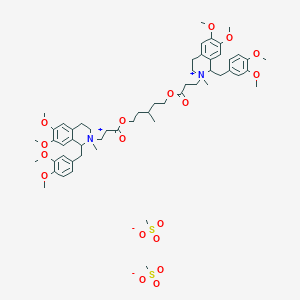
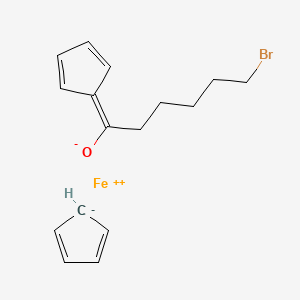
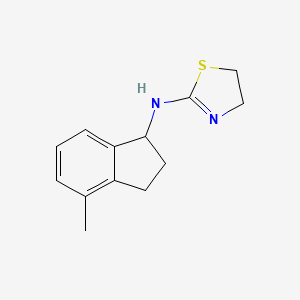
![4-chloro-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12286970.png)
